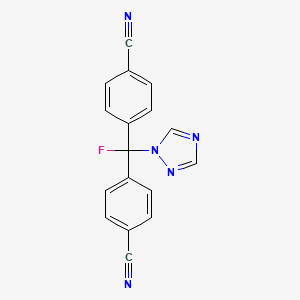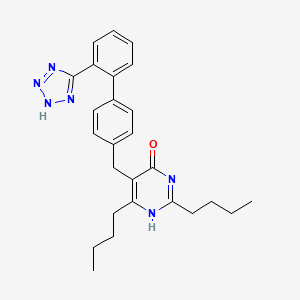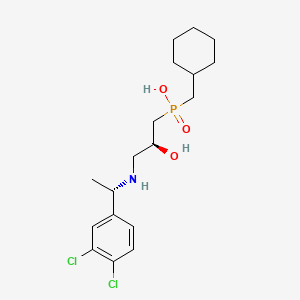
Carumonam
Overview
Description
Carumonam is a monobactam antibiotic known for its resistance to beta-lactamases, enzymes produced by bacteria that can break down beta-lactam antibiotics . This resistance makes this compound particularly effective against Gram-negative bacteria, including members of the Enterobacteriaceae family, Pseudomonas aeruginosa, and Haemophilus influenzae .
Scientific Research Applications
Carumonam has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of beta-lactam antibiotics.
Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance and the role of beta-lactamases.
Safety and Hazards
When handling Carumonam, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Carumonam is a sulfonated monocyclic β-Lactam Antibiotic . Its primary target is the penicillin-binding proteins (PBPs), which play a crucial role in bacterial cell wall synthesis . By inhibiting PBPs, this compound disrupts the bacterial cell wall, leading to bacterial death .
Mode of Action
This compound, like other β-lactam antibiotics, binds to PBPs and inhibits the final step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to cell wall weakening, causing the bacteria to lyse due to osmotic pressure .
Biochemical Pathways
It is known that this compound interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This interference leads to cell wall weakening and eventual bacterial cell lysis .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy subjects and patients with renal insufficiency . The drug follows a two-compartment model kinetics . The overall terminal elimination half-life is approximately 1.4 hours, the apparent volume of distribution at steady state is around 11.5 liters, and the total systemic clearance is about 118 ml/min . These parameters suggest that this compound is rapidly distributed and eliminated, which may influence its dosing regimen .
Result of Action
The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting PBPs, this compound disrupts the bacterial cell wall, leading to cell lysis and death . This makes it effective against a range of Gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
Carumonam exhibits potent bactericidal activity against species of Enterobacteriaceae . It interacts with bacterial cell wall synthesis enzymes, leading to the formation of filamentous cells . It is also stable against common plasmid- and chromosomally-mediated β-lactamases .
Cellular Effects
This compound exerts significant effects on bacterial cells. It causes major morphological changes in Gram-negative bacilli, leading to filamentation . In certain species like Escherichia coli and Serratia marcescens, prolonged exposure to this compound can lead to the formation of ghost cells .
Molecular Mechanism
This compound’s mechanism of action involves inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, disrupting cell wall synthesis and leading to cell death .
Temporal Effects in Laboratory Settings
The bactericidal activity of this compound is potent at its minimal inhibitory concentration (MIC) levels . Its bacteriolytic activity is low and limited to enteric bacterial species like Escherichia coli .
Preparation Methods
Carumonam is synthesized through a series of chemical reactions starting from (2R, 3R)-epoxysuccinic acid . The synthetic route involves the formation of a beta-lactam ring, which is a key structural component of monobactam antibiotics. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired chemical bonds . Industrial production methods focus on optimizing these reactions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Carumonam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its antibacterial activity.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to create analogs of this compound with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Carumonam is unique among monobactam antibiotics due to its high resistance to beta-lactamases and its broad spectrum of activity against Gram-negative bacteria . Similar compounds include:
Ceftibuten: A cephalosporin antibiotic with a similar mechanism of action but a different chemical structure.
This compound’s unique structure and resistance to beta-lactamases make it a valuable tool in the fight against antibiotic-resistant bacteria.
Properties
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26)/b17-7-/t5-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOJFJSJSIGLV-JNHMLNOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N/OCC(=O)O)/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)O)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048312 | |
| Record name | Carumonam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87638-04-8 | |
| Record name | Carumonam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87638-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carumonam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087638048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carumonam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carumonam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARUMONAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486890PI06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of carumonam?
A1: this compound exerts its antibacterial activity by binding to penicillin-binding proteins (PBPs) in gram-negative bacteria. [, ] It exhibits a high affinity for PBP 3, which is involved in bacterial cell wall synthesis. [] By inhibiting PBP 3, this compound disrupts peptidoglycan synthesis, leading to bacterial cell death. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound sodium salt is C15H16N6O8S2Na2. Its molecular weight is 486.4 g/mol. []
Q3: Are there any spectroscopic data available for this compound?
A3: While the provided abstracts do not delve into detailed spectroscopic characterization, a study investigating the degradation kinetics of this compound utilized high-performance liquid chromatography (HPLC) for analysis. [] This suggests the use of UV detection for this compound quantification. []
Q4: How is this compound absorbed and distributed in the body?
A4: this compound, when administered intramuscularly or subcutaneously, demonstrates rapid absorption and achieves high concentrations in various tissues, including plasma, kidneys, liver, and lungs. [] This pharmacokinetic profile is comparable to that of aztreonam. []
Q5: What is the elimination half-life of this compound?
A5: The elimination half-life of this compound varies depending on the species and route of administration. In mice, the plasma half-life is approximately 0.24 hours following subcutaneous administration, whereas in dogs, it is around 1.10 hours after intramuscular administration. []
Q6: How is this compound metabolized and excreted?
A6: this compound undergoes minimal metabolism. [] The primary route of excretion is through urine, with recoveries ranging from 52% in dogs to 73% in rabbits. [] A minor portion is also excreted in bile. [] The major metabolite detected is AMA-1294, resulting from beta-lactam ring hydrolysis. []
Q7: Does renal impairment affect this compound pharmacokinetics?
A7: Yes, renal function significantly influences this compound pharmacokinetics. Studies have shown that the elimination half-life of this compound is prolonged in patients with renal impairment, necessitating dosage adjustments based on creatinine clearance. [, , ]
Q8: What is the spectrum of activity of this compound?
A8: this compound displays potent in vitro activity against a range of Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Haemophilus influenzae. [, , ] It exhibits limited activity against Streptococcus pneumoniae and is ineffective against Staphylococcus aureus and anaerobic bacteria. [, , ]
Q9: How does the activity of this compound compare to other antibiotics?
A9: this compound generally demonstrates comparable or superior in vitro activity against Enterobacteriaceae when compared to aztreonam, cefoperazone, ceftazidime, and cefsulodin. [, , , ] Notably, this compound exhibits greater efficacy against Klebsiella oxytoca compared to aztreonam. [, ] Against P. aeruginosa, this compound exhibits similar activity to aztreonam and ceftazidime. []
Q10: Has this compound been evaluated in animal models of infection?
A10: Yes, this compound demonstrated efficacy in murine models of intraperitoneal infections, thigh infections, and kidney infections caused by Gram-negative bacteria. [] Its in vivo activity correlated well with in vitro MIC data. [] Notably, a synergistic effect was observed when this compound was combined with gentamicin in a mouse model of urinary tract infection caused by P. aeruginosa. []
Q11: Are there any clinical studies evaluating the efficacy of this compound?
A11: Yes, clinical trials have investigated the efficacy of this compound in treating complicated and uncomplicated urinary tract infections. [, ] It showed comparable efficacy to ceftazidime in resolving these infections. [, ] Additionally, an open-label study demonstrated its effectiveness in treating Gram-negative sepsis. []
Q12: What are the mechanisms of resistance to this compound?
A12: While this compound demonstrates stability against many beta-lactamases, some isolates resistant to aztreonam and ceftazidime also exhibit resistance to this compound. [] This suggests that mechanisms beyond beta-lactamase production, such as altered penicillin-binding protein expression or reduced permeability, might contribute to resistance.
Q13: What is the safety profile of this compound?
A13: this compound is generally well-tolerated. [] Observed adverse effects in clinical trials were typically mild and transient, including phlebitis at the infusion site, gastrointestinal disturbances, and potential for nephrotoxicity, especially in patients with pre-existing renal impairment. [, , ]
Q14: Are there any ongoing research efforts to improve this compound's efficacy or address resistance?
A14: While the provided abstracts do not explicitly mention ongoing research, future investigations could focus on elucidating resistance mechanisms beyond beta-lactamases and developing strategies to circumvent them. Further exploration of combination therapies, particularly those demonstrating synergy in preclinical models, could also be beneficial.
Q15: Are there any potential applications of this compound beyond treating bacterial infections?
A15: Interestingly, research suggests that this compound might possess immunomodulatory properties. It has been shown to enhance the reactivity of certain Escherichia coli strains with antisera and monoclonal antibodies by altering the bacterial cell surface. [, ] This finding hints at potential applications in diagnostics or vaccine development, but further investigation is needed.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
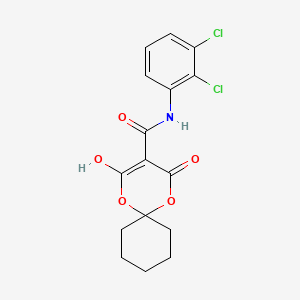
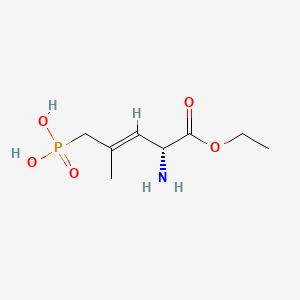
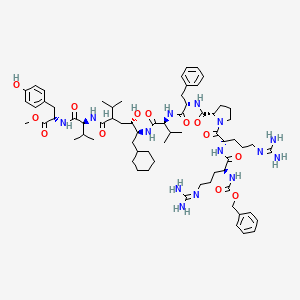
![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)


![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)

